3-Ethylpentanal

Description

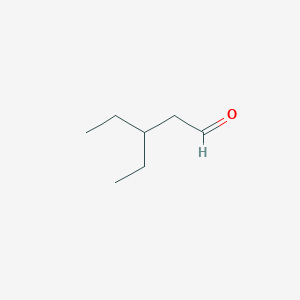

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJLVHXVBWTMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Ethylpentanal from Diethyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 3-ethylpentanal from diethyl ketone. While a direct, one-step conversion is not prominently documented in the literature, this document outlines multi-step synthetic strategies based on well-established organic reactions. The content is tailored for an audience with a strong background in organic chemistry, providing detailed reaction mechanisms, analogous experimental protocols, and characterization data.

Introduction

This compound is a branched-chain aldehyde with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. Its structural motif can be a key building block in the construction of more complex molecules. This guide focuses on the transformation of a simple, symmetric ketone, diethyl ketone, into this target aldehyde. The proposed syntheses are based on fundamental carbon-carbon bond-forming reactions followed by functional group interconversions.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physical and spectroscopic properties of the target molecule, this compound, is presented below. This data is crucial for the identification and characterization of the final product.

| Property | Value | Reference |

| Molecular Formula | C7H14O | --INVALID-LINK-- |

| Molecular Weight | 114.19 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 39992-52-4 | --INVALID-LINK-- |

| Spectroscopic Data | Interpretation |

| ¹H NMR | Characteristic peaks for the aldehyde proton (CHO), the methine proton at the 3-position, and the methylene and methyl groups of the ethyl substituents. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, the chiral center at C3, and the different ethyl carbons. |

| IR Spectroscopy | Strong absorption band for the carbonyl (C=O) stretch of the aldehyde, and C-H stretching and bending vibrations. |

Proposed Synthetic Pathway: A Multi-Step Approach via Wittig Reaction

A robust and logical synthetic route to this compound from diethyl ketone involves a three-step sequence:

-

Wittig Olefination: Reaction of diethyl ketone with an appropriate phosphorus ylide to form a substituted alkene.

-

Hydroboration-Oxidation: Anti-Markovnikov hydration of the alkene to yield a primary alcohol.

-

Oxidation: Conversion of the primary alcohol to the desired aldehyde.

This pathway is advantageous as it allows for precise control over the carbon skeleton and the position of the final functional group.[1]

Caption: Proposed synthesis of this compound via a Wittig reaction pathway.

Step 1: Wittig Reaction of Diethyl Ketone

The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes.[2] In this proposed first step, diethyl ketone reacts with ethylidenetriphenylphosphorane to yield 3-ethyl-2-pentene.

Reaction Mechanism:

The phosphorus ylide, a nucleophile, attacks the electrophilic carbonyl carbon of diethyl ketone to form a betaine intermediate, which then collapses to an oxaphosphetane.[1] This four-membered ring intermediate subsequently fragments to give the alkene and triphenylphosphine oxide, the driving force for the reaction.[1]

Experimental Protocol (Analogous):

The following is a general procedure for a Wittig reaction with a ketone, which can be adapted for the specific reactants.

-

Preparation of the Wittig Reagent:

-

To a solution of ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (1.0 equivalent) dropwise at 0 °C.

-

Allow the resulting deep red or orange solution to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution to 0 °C and add a solution of diethyl ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate 3-ethyl-2-pentene.

-

Step 2: Hydroboration-Oxidation of 3-Ethyl-2-pentene

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[3][4] This is crucial for obtaining the primary alcohol necessary for the final oxidation step.

Reaction Mechanism:

Borane (BH₃), typically as a complex with THF, adds across the double bond of the alkene in a concerted, syn-addition.[5] The boron atom adds to the less sterically hindered carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.[6]

Experimental Protocol (Analogous):

-

Hydroboration:

-

To a solution of 3-ethyl-2-pentene (1.0 equivalent) in anhydrous THF under an inert atmosphere, add a solution of borane-THF complex (1.0 M in THF, 1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

-

Oxidation:

-

Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 3-ethyl-2-pentanol can be purified by distillation or column chromatography.

-

Step 3: Oxidation of 3-Ethyl-2-pentanol

The final step is the oxidation of the primary alcohol, 3-ethyl-2-pentanol, to this compound. Care must be taken to use a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.

Choice of Oxidizing Agent:

-

Pyridinium chlorochromate (PCC): A common and effective reagent for the selective oxidation of primary alcohols to aldehydes.

-

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that offers mild reaction conditions and high yields.

Experimental Protocol (Analogous, using PCC):

-

To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 3-ethyl-2-pentanol (1.0 equivalent) in DCM dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Alternative Synthetic Pathway: Darzens Condensation

The Darzens condensation (or glycidic ester condensation) presents an alternative route for the synthesis of aldehydes from ketones.[7] This reaction involves the condensation of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester.[8]

Caption: Alternative synthesis of this compound via a Darzens condensation pathway.

Reaction Sequence:

-

Darzens Condensation: Diethyl ketone reacts with ethyl chloroacetate in the presence of a base like sodium ethoxide to form ethyl 3,3-diethyl-epoxypropanoate.[9]

-

Saponification: The resulting epoxy ester is hydrolyzed with a base (e.g., NaOH) to the corresponding carboxylate salt.

-

Acidification and Decarboxylation: Acidification of the salt gives the unstable glycidic acid, which upon gentle heating, decarboxylates and rearranges to form this compound.[7]

Experimental Protocol (Analogous):

-

Darzens Condensation:

-

To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in anhydrous ethanol, add a mixture of diethyl ketone (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) dropwise at a low temperature (e.g., 0-10 °C).

-

Stir the reaction mixture for several hours at room temperature.

-

-

Work-up:

-

Pour the reaction mixture into ice-water and extract with a suitable solvent like diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude epoxy ester.

-

-

Hydrolysis and Decarboxylation:

-

Dissolve the crude epoxy ester in an alcoholic solution of sodium hydroxide and heat under reflux to effect saponification.

-

After cooling, acidify the mixture carefully with a dilute acid (e.g., HCl or H₂SO₄).

-

Gently heat the acidified mixture to promote decarboxylation and rearrangement to the aldehyde.

-

The product can then be isolated by extraction and purified by distillation.

-

Experimental Workflow Overview

The following diagram illustrates the general workflow for the proposed multi-step synthesis, purification, and characterization of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl ketone is a feasible endeavor through multi-step synthetic sequences. The Wittig reaction pathway offers a highly controllable and predictable route, while the Darzens condensation provides a viable alternative. The choice of pathway may depend on the specific requirements of the synthesis, such as desired yield, scalability, and available reagents. The provided analogous experimental protocols serve as a foundation for the development of a specific and optimized procedure for this transformation. Careful purification and spectroscopic characterization are essential at each stage to ensure the identity and purity of the intermediates and the final product.

References

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. Darzens reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. homework.study.com [homework.study.com]

3-Ethylpentanal: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Ethylpentanal is an organic compound classified as a branched aldehyde. While specific research on this particular molecule is limited, its chemical behavior can be thoroughly understood through the well-established principles of aldehyde chemistry. This guide provides a detailed overview of the predicted chemical properties and reactivity of this compound, drawing upon general knowledge of aliphatic aldehydes and data from structurally similar compounds. This information is intended to serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science.

Chemical and Physical Properties

| Property | Value | Source/Notes |

| IUPAC Name | This compound | [1] |

| CAS Number | 39992-52-4 | [2] |

| Molecular Formula | C7H14O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | Estimated: 140-160 °C | Based on trends for heptanals. |

| Melting Point | Estimated: < -20 °C | Aliphatic aldehydes are typically liquids at room temperature. |

| Density | Estimated: 0.81-0.83 g/mL | Based on trends for heptanals. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | General property of aldehydes of this size. |

Spectroscopic Data Analysis

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted:

-

¹H NMR: The spectrum would be characterized by a distinctive aldehyde proton signal (singlet or triplet) between δ 9-10 ppm. Other signals would include multiplets for the ethyl and propyl groups.

-

¹³C NMR: The carbonyl carbon would appear as a prominent peak in the downfield region, typically between δ 190-205 ppm. The remaining aliphatic carbons would resonate in the upfield region.

-

IR Spectroscopy: A strong, characteristic C=O stretching vibration would be observed around 1720-1740 cm⁻¹. C-H stretching vibrations from the aldehyde proton would appear around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 114. Common fragmentation patterns for aldehydes would include McLafferty rearrangement and cleavage at the α-carbon.

Reactivity and Synthetic Profile

The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens. As a typical aliphatic aldehyde, it is expected to undergo a variety of important organic transformations.

Oxidation

Aldehydes are readily oxidized to carboxylic acids.[3][4] This is a common and efficient transformation.

-

Reaction: this compound can be oxidized to 3-ethylpentanoic acid.

-

Reagents: Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test.[5]

Caption: Oxidation of this compound to 3-Ethylpentanoic Acid.

Reduction

The carbonyl group of an aldehyde can be reduced to a primary alcohol.[6]

-

Reaction: this compound can be reduced to 3-ethylpentan-1-ol.

-

Reagents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (H₂/catalyst) is also an effective method.[6]

Caption: Reduction of this compound to 3-Ethylpentan-1-ol.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon is susceptible to attack by nucleophiles.[3]

-

Acetal and Hemiacetal Formation: In the presence of an alcohol and an acid catalyst, this compound will form a hemiacetal and subsequently an acetal.[4][6] Acetals are useful as protecting groups for the aldehyde functionality.

Caption: Acetal formation from this compound.

Aldol Condensation

Like other aldehydes with α-hydrogens, this compound can undergo a base-catalyzed aldol condensation.[7] This reaction is a powerful tool for forming carbon-carbon bonds. The reaction proceeds through an enolate intermediate.

-

Reaction: Two molecules of this compound react in the presence of a base (e.g., NaOH) to form a β-hydroxy aldehyde (an aldol adduct). This adduct can then undergo dehydration upon heating to yield an α,β-unsaturated aldehyde.[7] A similar reaction is observed with 2-methylpentanal.[8][9]

Caption: Aldol condensation of this compound.

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are not available in the literature. However, the following general procedures for key aldehyde reactions can be adapted.

General Protocol for the Oxidation of an Aldehyde to a Carboxylic Acid

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Reaction: Cool the solution in an ice bath. Prepare a solution of the oxidizing agent (e.g., potassium permanganate, 1.1 equivalents) in water. Add the oxidant solution dropwise to the aldehyde solution, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC). Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears.

-

Purification: Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or chromatography.

General Protocol for the Reduction of an Aldehyde to an Alcohol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

-

Reaction: Cool the solution in an ice bath. Add the reducing agent (e.g., sodium borohydride, 1.1 equivalents) portion-wise, maintaining a low temperature.

-

Workup: After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete. Quench the reaction by the slow addition of water or dilute acid.

-

Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol. Purification can be performed by distillation or column chromatography.

General Protocol for the Aldol Condensation of an Aldehyde

-

Setup: In a round-bottom flask, dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or water).

-

Reaction: Add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide). Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.

-

Workup: Once the reaction is complete, neutralize the mixture with dilute acid.

-

Purification: If a solid product forms, it can be collected by filtration, washed with cold water, and recrystallized. If the product is an oil, it can be extracted with an organic solvent, dried, and purified by chromatography or distillation. For the dehydration step, the isolated aldol adduct can be heated, often with a catalytic amount of acid or iodine.

Stability and Storage

Aliphatic aldehydes are susceptible to oxidation upon exposure to air, leading to the formation of carboxylic acids. They can also undergo polymerization, especially in the presence of acid or base catalysts. Therefore, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. The use of inhibitors, such as hydroquinone, may be considered for long-term storage.

Conclusion

While specific experimental data on this compound is scarce, its chemical properties and reactivity can be reliably predicted based on the established chemistry of aliphatic aldehydes. It is expected to be a versatile synthetic intermediate, capable of undergoing oxidation, reduction, nucleophilic additions, and carbon-carbon bond-forming reactions such as the aldol condensation. The information and general protocols provided in this guide offer a solid foundation for researchers and professionals to incorporate this compound into their synthetic and developmental programs. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

- 1. This compound | C7H14O | CID 11788284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39992-52-4 | Buy Now [molport.com]

- 3. jackwestin.com [jackwestin.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 7. kvmwai.edu.in [kvmwai.edu.in]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Spectroscopic Analysis of 3-Ethylpentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Ethylpentanal (C₇H₁₄O), a key organic intermediate. In the absence of publicly available experimental spectra, this document presents predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for the acquisition of these spectra, intended to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic features for this compound. These predictions are based on established principles of organic spectroscopy and typical values for aliphatic aldehydes.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet | 1H | H-1 (Aldehyde proton) |

| ~2.2 | Doublet of Triplets | 2H | H-2 (Methylene group α to carbonyl) |

| ~1.8 | Multiplet | 1H | H-3 (Methine proton) |

| ~1.4 | Quintet | 4H | H-4, H-4' (Methylene groups of ethyl chains) |

| ~0.9 | Triplet | 6H | H-5, H-5' (Methyl groups of ethyl chains) |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~203 | C-1 (Carbonyl carbon) |

| ~52 | C-2 (Methylene carbon α to carbonyl) |

| ~45 | C-3 (Methine carbon) |

| ~25 | C-4, C-4' (Methylene carbons of ethyl chains) |

| ~11 | C-5, H-5' (Methyl carbons of ethyl chains) |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 2830 and 2720 | Medium, Sharp | C-H stretch (aldehyde, Fermi doublet) |

| 1740-1720 | Strong, Sharp | C=O stretch (aldehyde) |

| 1465 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Comments |

| 114 | [C₇H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [C₇H₁₃O]⁺ | [M-H]⁺, α-cleavage of the aldehydic proton |

| 85 | [C₅H₉O]⁺ | [M-C₂H₅]⁺, α-cleavage of an ethyl group |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | β-cleavage, loss of propenal or formation of an acylium ion |

| 44 | [C₂H₄O]⁺˙ | McLafferty rearrangement product |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | Acylium ion or ethyl cation from α-cleavage |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound, particularly the aldehyde C=O and C-H stretches.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them by the edges to avoid transferring moisture.

-

Place one to two drops of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.

-

-

Instrument Setup and Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with specific functional group vibrations using standard correlation tables. Pay close attention to the characteristic aldehyde C=O and C-H stretching frequencies.[1][2][3][4]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern to support the structural elucidation.

Methodology:

-

Sample Introduction and Ionization:

-

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

Inject a dilute solution of this compound (e.g., in dichloromethane or ether) into the GC. The GC will separate the analyte from any impurities and introduce it into the mass spectrometer.

-

The most common ionization technique is Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A mass spectrum is recorded by detecting the abundance of ions at each m/z value.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙) to determine the molecular weight of the compound.[5] For this compound, this is expected at m/z 114.[6][7][8]

-

Analyze the fragmentation pattern. Key fragmentation pathways for aliphatic aldehydes include α-cleavage and McLafferty rearrangement.[5][9][10]

-

Propose structures for the major fragment ions observed in the spectrum to confirm the structure of the parent molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. This compound | C7H14O | CID 11788284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CharChem. This compound [easychem.org]

- 8. This compound | 39992-52-4 | Buy Now [molport.com]

- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 10. scribd.com [scribd.com]

3-Ethylpentanal: An Overview of a Sparsely Documented Aldehyde

IUPAC Name: 3-ethylpentanal[1] CAS Number: 39992-52-4[1][2]

This technical guide provides a summary of the currently available information on this compound, a saturated aldehyde. Despite its defined chemical structure, a comprehensive review of scientific literature and chemical databases reveals a notable scarcity of in-depth research on this compound. This document is intended for researchers, scientists, and drug development professionals, and it will outline the known chemical and physical properties of this compound. Importantly, this guide will also highlight the significant gaps in the existing knowledge base, particularly concerning its biological activity, experimental protocols, and potential therapeutic applications.

Chemical and Physical Properties

While extensive experimental data is lacking, a number of physicochemical properties for this compound have been computationally predicted. These properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C7H14O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| SMILES | CCC(CC)CC=O | MolPort[2] |

| InChI | InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3 | PubChem[1] |

| InChIKey | HIJLVHXVBWTMEV-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Data

Similarly, there is a significant lack of publicly available experimental data concerning the biological activity of this compound. No studies detailing its effects on signaling pathways, its potential as a therapeutic agent, or its role in any biological processes have been identified. Consequently, there are no experimental workflows or logical relationships involving this compound that can be visualized.

Logical Relationship Diagram: Information Availability for this compound

The following diagram illustrates the current state of available information for this compound, highlighting the disparity between basic chemical identification and the lack of in-depth scientific research.

Caption: Availability of information for this compound.

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 3-Ethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 3-Ethylpentanal, specifically its boiling point and density. Due to a lack of readily available experimental data in peer-reviewed literature and chemical databases, this document outlines the established methodologies for the empirical determination of these properties. The protocols provided are standard procedures for the analysis of organic liquids.

Physical Properties of this compound

The quantitative values for the boiling point and density of this compound are not widely reported in scientific literature. The data that is available is generally computed through modeling rather than determined via experimentation. Researchers requiring precise values for applications such as process design, safety assessments, or formulation development are advised to determine these properties experimentally using the protocols detailed below.

| Physical Property | Value | Source |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Molecular Weight | 114.19 g/mol | Computed by PubChem[1] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point using the Capillary Method

The capillary method is a micro-scale technique for determining the boiling point of a liquid, which is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2][3][4][5] This method is advantageous as it requires only a small amount of the sample.[6]

Materials:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)[2][3]

-

High-temperature mineral oil or other suitable heating bath fluid

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A small volume of this compound is placed into the fusion tube.[3]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid within the fusion tube.[2][3]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.[3]

-

The apparatus is heated gently.[2] Initially, trapped air will be seen escaping from the capillary tube.

-

As the temperature approaches the boiling point, a steady and rapid stream of bubbles will emerge from the open end of the capillary tube.[2][6]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3][6] This temperature should be recorded.

Determination of Density using a Pycnometer

A pycnometer, or specific gravity bottle, is a piece of glassware used to determine the density of a liquid with high precision.[7][8][9] The method involves measuring the mass of a known volume of the liquid.

Materials:

-

Pycnometer of a known volume

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath for temperature control

-

Acetone or other volatile solvent for cleaning and drying

Procedure:

-

The pycnometer is thoroughly cleaned and dried, then its mass is accurately measured on an analytical balance (m_empty).[9][10]

-

The pycnometer is filled with distilled water and placed in a thermostatic water bath to reach a specific temperature (e.g., 20°C). The volume of the pycnometer is calibrated by this step.

-

The pycnometer filled with water is weighed to determine the mass of the water (m_water).

-

The pycnometer is emptied, dried completely, and then filled with this compound.

-

The filled pycnometer is brought to the same temperature as the water in the previous step using the water bath.

-

The mass of the pycnometer filled with this compound is measured (m_sample).

-

The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water at the specified temperature Where:

-

Mass of Sample = m_sample - m_empty

-

Mass of Water = m_water - m_empty

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. This compound | C7H14O | CID 11788284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chymist.com [chymist.com]

- 7. ised-isde.canada.ca [ised-isde.canada.ca]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. che.utah.edu [che.utah.edu]

- 10. scribd.com [scribd.com]

3-Ethylpentanal: A Technical Guide to its Synthesis and Chemical Properties

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding 3-Ethylpentanal. Notably, information on the natural occurrence and formal discovery of this compound is scarce in the reviewed scientific literature. Therefore, this document focuses primarily on its synthesis and chemical characteristics, providing valuable information for its application in research and development. Two principal synthetic routes are discussed in detail: the oxidation of 3-ethyl-3-pentanol and the hydroformylation of 2-ethyl-1-butene. This guide furnishes representative experimental protocols for these transformations and presents available physicochemical and spectroscopic data to aid in the identification and utilization of this compound.

Introduction

This compound, a branched-chain aldehyde, is a chemical entity of interest in synthetic organic chemistry. Its structure, featuring a chiral center at the C3 position, makes it a potential building block in the synthesis of more complex molecules. Despite its relevance in synthetic chemistry, a thorough review of scientific databases reveals a significant lack of information concerning its natural occurrence, biosynthetic pathways, and the historical details of its initial discovery. This guide aims to collate the available technical information on this compound, with a focus on its preparation and chemical properties, to support its use in laboratory and industrial settings.

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: the oxidation of the corresponding alcohol, 3-ethyl-3-pentanol, and the hydroformylation of an alkene, 2-ethyl-1-butene.

Oxidation of 3-Ethyl-3-pentanol

A common and reliable method for the preparation of aldehydes is the oxidation of primary or secondary alcohols. In the case of this compound, the precursor would be 3-ethyl-3-pentanol. It is important to note that 3-ethyl-3-pentanol is a tertiary alcohol and as such, it cannot be directly oxidized to an aldehyde. However, its isomer, 2-ethyl-1-pentanol, a primary alcohol, could be a suitable precursor. A search for the synthesis of 3-ethyl-3-pentanol reveals it can be prepared via a Grignard reaction between ethylmagnesium bromide and diethyl carbonate.

While a specific, detailed protocol for the oxidation of a suitable precursor to this compound is not explicitly available in the reviewed literature, a general procedure for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC) is provided below as a representative example.

Disclaimer: This is a general protocol and may require optimization for the specific synthesis of this compound from a suitable precursor like 2-ethyl-1-pentanol.

Materials:

-

Primary alcohol (e.g., 2-ethyl-1-pentanol)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

To this suspension, add a solution of the primary alcohol (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude aldehyde can be further purified by distillation or column chromatography.

Hydroformylation of 2-Ethyl-1-butene

Hydroformylation, also known as the oxo process, is an industrial method for the production of aldehydes from alkenes. The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. The hydroformylation of 2-ethyl-1-butene would yield this compound. This reaction is typically catalyzed by transition metal complexes, most commonly those of rhodium or cobalt, under high pressure of synthesis gas (a mixture of carbon monoxide and hydrogen).

Disclaimer: This is a general protocol and requires specialized high-pressure equipment. The conditions will need to be optimized for the specific substrate, 2-ethyl-1-butene.

Materials:

-

2-Ethyl-1-butene

-

Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

-

Phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

Anhydrous toluene (or another suitable solvent)

-

Synthesis gas (CO/H₂, typically 1:1 ratio)

Procedure:

-

In a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge, charge the rhodium catalyst precursor and the phosphine ligand under an inert atmosphere.

-

Add anhydrous toluene to dissolve the catalyst and ligand.

-

Introduce the alkene, 2-ethyl-1-butene, into the autoclave.

-

Seal the autoclave and purge it several times with synthesis gas.

-

Pressurize the autoclave with synthesis gas to the desired pressure (e.g., 10-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Maintain the reaction at the set temperature and pressure for several hours, monitoring the uptake of synthesis gas.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

The reaction mixture, containing the product aldehyde, can be analyzed by gas chromatography (GC) to determine the conversion and selectivity.

-

The product can be isolated by distillation.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 3-Ethyl-3-pentanol and 3-Ethylpentane

| Property | 3-Ethyl-3-pentanol | 3-Ethylpentane |

| Molecular Formula | C₇H₁₆O | C₇H₁₆ |

| Molecular Weight | 116.20 g/mol | 100.21 g/mol |

| Boiling Point | 141-142 °C | 93.5 °C |

| Density | 0.839 g/cm³ | 0.698 g/cm³ |

Table 2: Spectroscopic Data for 3-Ethylpentane (as a reference)

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ ~0.85 (t, 9H, -CH₃), ~1.35 (q, 6H, -CH₂-), ~1.25 (m, 1H, -CH) |

| ¹³C NMR (CDCl₃) | δ ~11.5 (-CH₃), ~25.5 (-CH₂-), ~42.0 (-CH) |

| IR (neat) | ν ~2960, 2875 (C-H stretch), ~1460, 1380 (C-H bend) cm⁻¹ |

| Mass Spectrometry (EI) | m/z (%): 71 (100), 43 (85), 57 (80), 29 (60), 100 (M⁺, 5) |

Note: The spectroscopic data for 3-ethylpentane is provided as a structural analogue. The presence of the aldehyde group in this compound will significantly alter the spectra, most notably with a characteristic ¹H NMR signal for the aldehydic proton between δ 9-10 ppm, a ¹³C NMR signal for the carbonyl carbon around δ 200 ppm, and a strong C=O stretching vibration in the IR spectrum around 1725 cm⁻¹.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a workflow starting from commercially available precursors. The following diagram illustrates the two main synthetic pathways discussed.

Caption: Synthetic routes to this compound.

Conclusion

While the natural occurrence and discovery of this compound remain elusive in the current body of scientific literature, its synthesis and chemical properties are accessible through established organic chemistry principles. This technical guide has outlined the primary synthetic routes, providing representative experimental protocols that can be adapted for its preparation. The provided physicochemical and spectroscopic information for related compounds serves as a useful, albeit incomplete, reference. Further research is warranted to fully characterize this compound and to explore its potential applications in various fields of chemical science.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Ethylpentanal

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound. The document details its structural properties, explores its conformational landscape through Newman projections, and outlines the experimental and computational methodologies relevant to its study.

Molecular Structure of this compound

This compound is an organic compound classified as an aldehyde.[1] Its structure consists of a five-carbon pentanal chain with an ethyl group substituted at the third carbon atom.

Basic Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₇H₁₄O[1][2][3] |

| Molecular Weight | 114.188 g/mol [1][3] |

| SMILES | CCC(CC)CC=O[2][3] |

| CAS Number | 39992-52-4[3] |

Stereochemistry

A key structural feature of this compound is the presence of a chiral center. The third carbon atom (C3) is bonded to four different groups: a hydrogen atom, two ethyl groups, and a -CH₂CHO group. However, since two of the substituents on C3 are identical ethyl groups, this compound is an achiral molecule and does not exhibit optical activity. If the two ethyl groups were different, C3 would be a chiral center.

Caption: Skeletal structure of this compound.

Conformational Analysis

The conformation of this compound is determined by the rotation around its carbon-carbon single bonds. The most significant of these is the C2-C3 bond, as the substituents on these carbons are the bulkiest. Conformational analysis helps in understanding the molecule's three-dimensional shape and its influence on reactivity and physical properties.

Newman Projections

Newman projections are a valuable tool for visualizing the conformations of a molecule by looking down a specific carbon-carbon bond. For this compound, we will consider the view along the C2-C3 bond.

The front carbon (C2) is attached to the aldehyde group (CHO), a hydrogen atom, and another hydrogen atom. The back carbon (C3) is attached to two ethyl groups and a hydrogen atom.

Relative Stabilities of Conformations

The stability of different conformations is primarily influenced by steric hindrance between the substituent groups. Staggered conformations are generally more stable than eclipsed conformations. Among the staggered conformations, the anti-conformation, where the largest groups are 180° apart, is the most stable. Gauche conformations, where the largest groups are 60° apart, are less stable due to steric strain.

For this compound, the most stable conformation will have the bulky ethyl groups on the back carbon positioned to minimize interaction with the aldehyde group on the front carbon. The anti-conformation, with the aldehyde group and one of the ethyl groups at a 180° dihedral angle, is predicted to be the most stable.

Caption: Newman projection of the most stable anti-conformer of this compound.

Conformational Energy

| Conformation | Dihedral Angle (CHO - C2 - C3 - Et) | Relative Energy (kcal/mol) | Stability |

| Anti | 180° | 0 (Reference) | Most Stable |

| Gauche | 60° | ~0.9 | Less Stable |

| Eclipsed (H/Et) | 120° | ~4.0 | Unstable |

| Eclipsed (CHO/Et) | 0° | >5.0 | Least Stable |

Experimental and Computational Protocols

The determination of molecular structure and conformation relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity of atoms in a molecule.[4][5] For conformational analysis, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of atoms, which can be used to infer the predominant conformation in solution. The coupling constants (J-values) between protons on adjacent carbons can also be related to the dihedral angles between them via the Karplus equation.

-

Gas Chromatography (GC): GC is used to separate and analyze volatile compounds.[6] While not a direct method for conformational analysis, it is crucial for purifying the compound of interest before spectroscopic analysis. The retention time in GC can also be correlated with the molecule's boiling point and, to some extent, its shape.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and other quantum mechanical calculations, are widely used to model and predict the properties of molecules. A typical workflow for conformational analysis involves:

-

Initial Structure Generation: A 3D model of the molecule is built.

-

Conformational Search: The potential energy surface is scanned by systematically rotating around key dihedral angles to identify all possible low-energy conformers.

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum.

-

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.

References

- 1. CharChem. This compound [easychem.org]

- 2. This compound | C7H14O | CID 11788284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 39992-52-4 | Buy Now [molport.com]

- 4. C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-ethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H16 3-ethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-ethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3-Pentanol, 3-ethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Ethylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethylpentanal. Due to a lack of experimentally determined data for this specific compound in publicly available literature, this guide outlines the standard, validated experimental protocols that would be employed for their determination. Additionally, it contextualizes the compound within relevant biochemical pathways.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | PubChem[2], MolPort[1] |

| Molecular Weight | 114.19 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Boiling Point | Not Experimentally Determined | N/A |

| Melting Point | Not Experimentally Determined | N/A |

| Standard Enthalpy of Formation | Not Experimentally Determined | N/A |

| Liquid Heat Capacity | Not Experimentally Determined | N/A |

Experimental Protocols for Thermodynamic Characterization

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of a liquid aldehyde like this compound.

The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of a liquid.[4][5][6]

Methodology:

-

A small sample (less than 0.5 mL) of this compound is placed into a small glass vial or fusion tube.[4]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

The assembly is placed into a Thiele tube containing mineral oil, with the oil level above the side arm to ensure proper circulation.[4][6]

-

The side arm of the Thiele tube is gently heated, which creates convection currents in the oil, ensuring uniform temperature distribution.[4][7]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[5]

-

The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[4]

For compounds that are solid at room temperature, or to determine the freezing point of a liquid, the capillary melting point method is standard.[8][9][10]

Methodology:

-

A small amount of the solidified this compound sample is introduced into a glass capillary tube sealed at one end.[8][11]

-

The tube is tapped gently to compact the sample to a height of 2-3 mm.[8][11]

-

The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.[10]

-

The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as it approaches the melting point.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

-

The temperature at which the entire sample has turned into a transparent liquid is recorded as the end of the melting range.[8] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

The standard enthalpy of formation (ΔfH°) is typically determined indirectly from the standard enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[12][13][14]

Methodology:

-

A precise mass of liquid this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water surrounding the bomb is meticulously recorded.

-

The heat released by the combustion reaction (at constant volume, ΔcU) is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.

-

This value is then converted to the enthalpy of combustion (ΔcH°).

-

The standard enthalpy of formation is calculated using Hess's Law, by subtracting the sum of the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) from the measured enthalpy of combustion of this compound.[15]

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring the heat capacity of liquids and solids.[16][17][18][19] The ASTM E1269 standard is a widely accepted method for this determination.[16][17]

Methodology:

-

Three separate DSC runs are performed: an empty baseline run, a run with a sapphire standard (of known heat capacity), and a run with the this compound sample.[20]

-

For the sample run, a small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan serves as the reference.

-

The sample and reference pans are placed in the DSC furnace and subjected to a controlled temperature program (e.g., heating at a constant rate of 20°C/min).[17]

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

By comparing the heat flow data from the sample run to the baseline and sapphire standard runs, the specific heat capacity (Cp) of this compound can be calculated as a function of temperature.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for thermodynamic analysis and a key biochemical pathway involving branched-chain aldehydes.

References

- 1. This compound | 39992-52-4 | Buy Now [molport.com]

- 2. This compound | C7H14O | CID 11788284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CharChem. This compound [easychem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chymist.com [chymist.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. jk-sci.com [jk-sci.com]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. academic.oup.com [academic.oup.com]

- 13. learnable.education [learnable.education]

- 14. researchgate.net [researchgate.net]

- 15. google.com [google.com]

- 16. infinitalab.com [infinitalab.com]

- 17. mse.ucr.edu [mse.ucr.edu]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

Solubility Profile of 3-Ethylpentanal in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethylpentanal, a branched-chain aldehyde. An understanding of its solubility is critical for applications in organic synthesis, formulation development, and as a starting material in the pharmaceutical industry. This document outlines the physicochemical properties of this compound, its expected solubility in a range of common organic solvents, a detailed experimental protocol for solubility determination, and a visualization of the molecular factors influencing its solubility.

Physicochemical Properties of this compound

This compound (C7H14O) is an aldehyde with a molecular weight of 114.19 g/mol .[1] Its structure, featuring a polar carbonyl group and nonpolar ethyl and propyl chains attached to the alpha-carbon, results in a molecule with moderate polarity. The calculated XLogP3 value of 2.1 suggests a degree of lipophilicity, indicating a general preference for nonpolar environments over aqueous media.[1] This structural composition is the primary determinant of its solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and data from the structurally similar C7 aldehyde, heptanal, the following table provides an expected solubility profile. Heptanal is reported to be miscible with ethanol and ethyl ether, and generally highly soluble in organic solvents.[2][3] Due to its branched structure, this compound may exhibit slightly different solubility from the straight-chain heptanal, but the overall trends are expected to be similar.

| Solvent | Solvent Type | Expected Solubility at 25°C (Qualitative) | Expected Solubility at 25°C (Quantitative Estimate) |

| Hexane | Nonpolar | Miscible | > 500 mg/mL |

| Toluene | Nonpolar | Miscible | > 500 mg/mL |

| Diethyl Ether | Polar Aprotic | Miscible | > 500 mg/mL |

| Ethyl Acetate | Polar Aprotic | Miscible | > 500 mg/mL |

| Acetone | Polar Aprotic | Miscible | > 500 mg/mL |

| Isopropanol | Polar Protic | Miscible | > 500 mg/mL |

| Ethanol | Polar Protic | Miscible | > 500 mg/mL |

| Methanol | Polar Protic | Soluble | > 100 mg/mL |

| Water | Polar Protic | Sparingly Soluble | ~1.25 mg/mL (based on heptanal)[3] |

Note: The quantitative estimates are illustrative and based on the general solubility of similar aldehydes. Experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal shake-flask method, a widely recognized technique for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity >95%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker bath or incubator

-

Syringe filters (Teflon or other solvent-compatible material)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 4 hours to permit the separation of the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

Record the weight of the filtered solution.

-

Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.

-

-

Quantification by Gas Chromatography (GC):

-

Prepare a series of calibration standards of this compound in the selected solvent of known concentrations.

-

Analyze the calibration standards and the diluted sample aliquots using a validated GC-FID method.

-

The GC parameters (e.g., column type, temperature program, carrier gas flow rate) should be optimized for the separation and detection of this compound.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualization of Solubility Factors

The solubility of this compound is governed by the interplay between its polar and nonpolar structural features and the nature of the solvent. The following diagram illustrates this relationship.

Caption: Logical flow of this compound's solubility.

References

Methodological & Application

Application Notes and Protocols for Aldol Condensation of 3-Ethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. This reaction proceeds through the formation of an enolate ion from an aldehyde or ketone, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The initial product is a β-hydroxy aldehyde or ketone, which can often undergo dehydration to yield an α,β-unsaturated carbonyl compound. This document provides detailed protocols and application notes for the aldol condensation of 3-ethylpentanal, a reaction of interest for the synthesis of specialty chemicals and pharmaceutical intermediates. Both base-catalyzed and acid-catalyzed pathways are explored, offering flexibility in process development and optimization.

Reaction Mechanisms

The self-condensation of this compound can proceed via two primary pathways: base-catalyzed and acid-catalyzed. Each mechanism involves the formation of a key intermediate—an enolate in the case of base catalysis and an enol for acid catalysis—which facilitates the crucial carbon-carbon bond formation.

Base-Catalyzed Aldol Condensation

Under basic conditions, a hydroxide ion abstracts an acidic α-hydrogen from a molecule of this compound to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of a second this compound molecule. Subsequent protonation of the resulting alkoxide yields the β-hydroxy aldehyde, 3-ethyl-2-(1-ethylpropyl)-3-hydroxyhexanal. This initial aldol addition product can then undergo dehydration, typically upon heating, to form the more stable α,β-unsaturated aldehyde, 2,4-diethyl-2-heptenal. The dehydration process under basic conditions is often an E1cB elimination.

Acid-Catalyzed Aldol Condensation

In the presence of an acid catalyst, the carbonyl oxygen of this compound is protonated, increasing the electrophilicity of the carbonyl carbon. A second molecule of this compound tautomerizes to its enol form. The enol, acting as a nucleophile, then attacks the protonated carbonyl. Deprotonation of the resulting intermediate yields the same β-hydroxy aldehyde as in the base-catalyzed pathway. Subsequent acid-catalyzed dehydration proceeds via protonation of the hydroxyl group, followed by the loss of water to form a carbocation, and finally deprotonation to yield the α,β-unsaturated product.

Experimental Protocols

The following protocols are adapted from established procedures for similar aliphatic aldehydes and are intended as a starting point for the optimization of the aldol condensation of this compound.

Protocol 1: Base-Catalyzed Aldol Condensation of this compound

Objective: To synthesize 3-ethyl-2-(1-ethylpropyl)-3-hydroxyhexanal and its corresponding dehydration product, 2,4-diethyl-2-heptenal, via a base-catalyzed aldol condensation.

Materials:

-

This compound (98% purity)

-

Sodium hydroxide (NaOH), 2 M aqueous solution

-

Ethanol (95%)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 11.4 g (0.1 mol) of this compound and 20 mL of 95% ethanol.

-

While stirring at room temperature, slowly add 10 mL of 2 M aqueous sodium hydroxide solution.

-

Continue stirring the mixture at room temperature for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

To promote dehydration to the α,β-unsaturated aldehyde, gently heat the reaction mixture to 50-60°C for an additional 2 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

-

Shake the funnel and allow the layers to separate. Remove the aqueous layer.

-

Wash the organic layer with 30 mL of 1 M HCl followed by 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Acid-Catalyzed Aldol Condensation of this compound

Objective: To synthesize 2,4-diethyl-2-heptenal via an acid-catalyzed aldol condensation and dehydration.

Materials:

-

This compound (98% purity)

-

Sulfuric acid (H₂SO₄), concentrated

-

Acetic acid, glacial

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.4 g (0.1 mol) of this compound in 30 mL of glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add 1 mL of concentrated sulfuric acid with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6 hours.

-

Pour the reaction mixture into a beaker containing 100 mL of ice-water.

-

Transfer the mixture to a separatory funnel and extract with two 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them carefully with 50 mL of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation.

Data Presentation

The expected products from the self-condensation of this compound are the aldol addition product and the subsequent dehydration product. The yields and product ratios are highly dependent on the reaction conditions.

| Product Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Boiling Point (°C) | Notes |

| 3-Ethyl-2-(1-ethylpropyl)-3-hydroxyhexanal | C(CC)C(C(O)C(CC)C)C=O | C₁₄H₂₈O₂ | 228.37 | > 200 (decomposes) | The initial aldol addition product. Isolation may be challenging as it can readily dehydrate, especially under heating or acidic/basic conditions.[1] |

| 2,4-Diethyl-2-heptenal | C(CC)=C(C=O)C(CC)CCC | C₁₄H₂₆O | 210.36 | 110-115 (at reduced pressure) | The aldol condensation product formed after dehydration. This is often the major product, particularly when the reaction is heated. |

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the aldol condensation of this compound.

Caption: Base-Catalyzed Aldol Condensation Mechanism of this compound.

Caption: Acid-Catalyzed Aldol Condensation Mechanism of this compound.

Caption: General Experimental Workflow for Aldol Condensation.

References

Application Notes and Protocols for the Grignard Reaction with 3-Ethylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of a Grignard reagent with an aldehyde, such as 3-Ethylpentanal, is a robust method for synthesizing complex secondary alcohols.[1][2] These alcohols are valuable intermediates in the synthesis of fine chemicals, active pharmaceutical ingredients (APIs), and complex natural products.

This compound, a branched seven-carbon aldehyde, provides a unique structural starting point. Its reaction with various Grignard reagents allows for the introduction of diverse alkyl or aryl moieties, leading to a wide array of chiral secondary alcohols. For example, the reaction with propylmagnesium bromide yields 4,6-diethyl-octan-4-ol, a sterically hindered alcohol that can serve as a precursor for further functionalization in drug development pipelines. This document provides a detailed protocol for this representative reaction, along with expected analytical data and procedural diagrams.

Reaction Scheme & Data Presentation

The general reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of this compound. The resulting magnesium alkoxide is subsequently protonated during an acidic workup to yield the final secondary alcohol.[3]

General Scheme: R-MgX + this compound → (Intermediate Alkoxide) --[H₃O⁺ workup]→ Secondary Alcohol

Representative Reaction: Synthesis of 4,6-diethyl-octan-4-ol CH₃CH₂CH₂-MgBr + this compound → 4,6-diethyl-octan-4-ol

Table 1: Predicted Products from Various Grignard Reagents

| Grignard Reagent (R-MgX) | R Group | Product Name | Molecular Formula of Product |

| Methylmagnesium Bromide | Methyl | 4-Ethyl-2-methylhexan-3-ol | C₉H₂₀O |

| Propylmagnesium Bromide | Propyl | 4,6-Diethyl-octan-4-ol | C₁₂H₂₆O |

| Phenylmagnesium Bromide | Phenyl | 1-(1-Ethylpropyl)-1-phenylbutan-1-ol | C₁₆H₂₆O |

| Vinylmagnesium Bromide | Vinyl | 5-Ethyl-hept-1-en-4-ol | C₉H₁₈O |

Table 2: Physicochemical and Predicted Spectroscopic Data for 4,6-diethyl-octan-4-ol

| Property | Value |

| Physicochemical Properties | |

| Molecular Formula | C₁₂H₂₆O |

| Molecular Weight | 186.34 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil |

| Boiling Point | Predicted: ~220-230 °C (atm) |

| Density | Predicted: ~0.84 g/mL |

| Predicted Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.4-3.6 (m, 1H, -CHOH), 1.2-1.6 (m, 12H, -CH₂-), 0.8-1.0 (m, 12H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~75-78 (-CHOH), ~35-45 (-CH₂-), ~20-25 (-CH₂-), ~10-15 (-CH₃) |

| IR Spectroscopy (neat) | ν ~3550-3200 cm⁻¹ (broad, O-H stretch), 2960-2850 cm⁻¹ (C-H stretch), 1100 cm⁻¹ (C-O stretch) |

Note: Spectroscopic data are predicted based on the chemical structure and standard chemical shift tables. Actual experimental values may vary.[4][5][6]

Visualized Protocols and Mechanisms

Reaction Mechanism